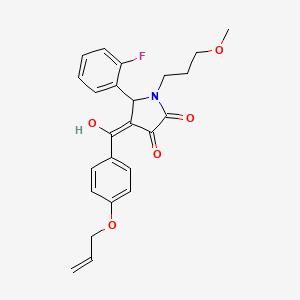

4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

CAS No.: 618074-35-4

Cat. No.: VC16132585

Molecular Formula: C24H24FNO5

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618074-35-4 |

|---|---|

| Molecular Formula | C24H24FNO5 |

| Molecular Weight | 425.4 g/mol |

| IUPAC Name | (4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C24H24FNO5/c1-3-14-31-17-11-9-16(10-12-17)22(27)20-21(18-7-4-5-8-19(18)25)26(13-6-15-30-2)24(29)23(20)28/h3-5,7-12,21,27H,1,6,13-15H2,2H3/b22-20+ |

| Standard InChI Key | NHIBUTQFQSUOFV-LSDHQDQOSA-N |

| Isomeric SMILES | COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3F |

| Canonical SMILES | COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3F |

Introduction

Pyrrole derivatives are a class of heterocyclic compounds that have been extensively studied for their potential biological activities and chemical properties. They are characterized by a five-membered ring structure containing one nitrogen atom. The presence of various functional groups, such as allyloxy, fluorophenyl, hydroxyl, and methoxypropyl groups, can significantly influence their chemical reactivity and biological interactions.

Synthesis

The synthesis of pyrrole derivatives typically involves multi-step reactions. A common approach includes the formation of the pyrrole ring through cyclization reactions, followed by functionalization to introduce the desired substituents. The synthesis may involve reagents such as bases (e.g., sodium hydride), solvents (e.g., acetonitrile), and catalysts (e.g., palladium-based catalysts) depending on the specific conditions employed.

Potential Applications

Pyrrole derivatives have shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Their structural features make them candidates for modulating enzyme activities or receptor signaling pathways, which could be beneficial in treating diseases such as cancer, inflammation, and other pathological conditions.

Research Findings

While specific research findings on 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one are not available, studies on similar compounds suggest that modifications in substituents can significantly alter their binding affinities and selectivity towards biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume